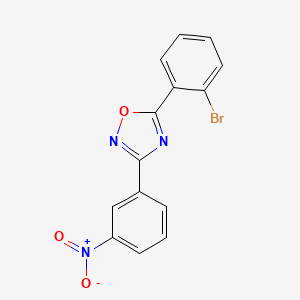![molecular formula C12H12ClNO3 B5812757 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that belongs to the spirooxindole family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. It has also been found to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its high potency towards cancer cells. However, its low solubility in water can make it challenging to work with. Additionally, further studies are needed to determine its long-term toxicity and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy in treating specific types of cancer and to optimize its pharmacokinetic properties. Finally, the development of analogs with improved solubility and potency is an area of ongoing research.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its mechanism of action, low toxicity towards normal cells, and anti-inflammatory properties make it an attractive candidate for further research. However, further studies are needed to determine its long-term toxicity and efficacy in vivo, as well as its potential as a combination therapy with other anticancer agents.
Métodos De Síntesis
The synthesis of 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of isatin and substituted indole in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in reducing tumor growth in animal models.
Propiedades
IUPAC Name |
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCVCOKQHHRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![ethyl 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5812717.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)



![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)
